Oral Prodrug Bioavailability Enables Chronic Dosing Models Unavailable with Abciximab or Eptifibatide
Fradafiban is uniquely paired with an orally active prodrug (lefradafiban), a differentiation not available with abciximab (IV-only monoclonal antibody) or eptifibatide (IV-only cyclic peptide). After oral administration of lefradafiban, urinary excretion of active fradafiban was approximately 16% of the administered dose following oral, jejunal, and ileal applications [1]. In a Phase II dose-finding study, oral lefradafiban at 30 mg, 45 mg, and 60 mg three times daily achieved median fibrinogen receptor occupancy (FRO) levels of 71%, 85%, and 88%, respectively, with a quantifiable odds ratio for bleeding of 3% increased risk per 1% increase in FRO [2].
| Evidence Dimension | Oral bioavailability and sustained receptor occupancy |
|---|---|
| Target Compound Data | Fradafiban (via lefradafiban prodrug): 16% urinary excretion; median FRO 71-88% at 30-60 mg TID doses; 7-day sustained inhibition (88±6.6% at 75 mg TID trough) |
| Comparator Or Baseline | Abciximab: No oral formulation; IV bolus + infusion only, plasma half-life 20-30 min, platelet-bound half-life ~4 h. Eptifibatide: No oral formulation; IV only, plasma half-life ~2.5 h |
| Quantified Difference | Oral administration capability (present vs. absent); sustained trough inhibition of 88±6.6% achievable with oral TID dosing vs. no oral comparator |
| Conditions | Phase II clinical study in 64 patients with stable CAD undergoing elective PTCA (Heart 2001); 7-day repeat-dose study in healthy male subjects (Circulation 1997) |
Why This Matters
This oral prodrug capability enables chronic dosing research protocols and oral antiplatelet mechanistic studies that are impossible with IV-only GP IIb/IIIa antagonists.
- [1] Drewe J, Narjes H, Heinzel G, Brickl R, Rohr A. Absorption of lefradafiban from different sites of the gastrointestinal tract. Br J Clin Pharmacol. 2000;50(1):69-72. View Source
- [2] Akkerhuis KM, van den Brand MJ, van der Zwaan C, Suryapranata H, van der Wieken LR, Stibbe J, Hoffmann J, Baardman T, Deckers JW. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty. Heart. 2001;85(4):444-450. View Source
